2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one class, characterized by a fused bicyclic aromatic core. Its structure features three critical substituents:
- Position 7: A methyl group, likely influencing steric hindrance and metabolic stability.
- Position 3: A (Z)-configured thiazolidinone moiety with a propyl chain and a thioxo group, contributing to electronic conjugation and hydrogen-bonding capabilities .
The compound’s aromatic core and substituents suggest applications in medicinal chemistry, particularly in targeting serotonin or dopamine receptors due to the piperazine pharmacophore .
Properties
Molecular Formula |
C27H29N5O3S2 |
|---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N5O3S2/c1-4-11-31-26(34)22(37-27(31)36)16-19-24(28-23-10-9-18(2)17-32(23)25(19)33)30-14-12-29(13-15-30)20-7-5-6-8-21(20)35-3/h5-10,16-17H,4,11-15H2,1-3H3/b22-16- |
InChI Key |
YHLWIGARCYPGJY-JWGURIENSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5OC)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5OC)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common approach involves the nucleophilic substitution reaction of a pyrido[1,2-a]pyrimidin-4-one derivative with a piperazine derivative . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Thiazolidinone Moiety
-
Oxidation : The 2-thioxo group (–S–) is susceptible to oxidation, forming sulfoxide or sulfone derivatives under strong oxidizing agents (e.g., H₂O₂ or mCPBA).
-
Nucleophilic Attack : The exocyclic methylidene group (C=CH–) participates in Michael additions with nucleophiles such as amines or thiols.
Piperazine Ring
-
Alkylation/Acylation : The secondary amines in the piperazine ring react with alkyl halides or acyl chlorides to form tertiary amines or amides, respectively.
-
Protonation/Deprotonation : The piperazine nitrogen atoms act as weak bases (pKa ~7–9), enabling pH-dependent solubility changes .
Pyrido-Pyrimidinone Core
-
Electrophilic Aromatic Substitution : The electron-rich pyrimidinone ring undergoes halogenation or nitration at specific positions under acidic conditions.
Stability and Degradation Pathways
The compound demonstrates moderate stability under ambient conditions but degrades under the following conditions:
Comparative Reactivity with Analogues
Structural analogues exhibit variations in reactivity due to substituent effects:
| Modification | Impact on Reactivity | Example |
|---|---|---|
| Methoxy Group Position | Ortho-substitution (2-methoxyphenyl) enhances piperazine ring stability vs. para-isomers | Reduced susceptibility to oxidative degradation |
| Thiazolidinone Alkyl Chain | Longer chains (e.g., propyl vs. methyl) increase lipophilicity but reduce solubility | Altered metabolic oxidation patterns |
Industrial-Scale Reaction Optimization
Large-scale synthesis employs:
-
Continuous Flow Reactors : Improve yield (reported >85%) and reduce solvent waste.
-
Catalytic Systems : Palladium-based catalysts for cross-coupling reactions involving the pyrimidinone core.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of similar structures exhibit notable antimicrobial properties. For instance, studies have shown that compounds incorporating thiazolidinone rings can demonstrate significant antibacterial and antifungal activities against various pathogens .
Anticancer Potential
The compound's structure suggests potential anticancer properties due to its ability to interact with various biological targets involved in cancer progression. Preliminary studies have highlighted that similar pyrimidine derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells .
Neuropharmacological Effects
Given the presence of the piperazine group, which is known for its neuroactive properties, this compound may also have applications in treating neurological disorders. Research on related compounds has shown efficacy in modulating neurotransmitter systems, particularly dopamine receptors .
Case Study 1: Antimicrobial Efficacy
In a study published in the International Journal of Pharma Research & Review, a series of pyrimidine derivatives were synthesized and evaluated for their antimicrobial activities against clinical strains. The results demonstrated that compounds similar to the one discussed exhibited varying degrees of microbial inhibition depending on their structural modifications .
Case Study 2: Anticancer Activity
A recent investigation into pyrimidine-based compounds revealed promising results in inhibiting cancer cell lines such as HeLa and MCF-7. The study reported that specific substitutions on the pyrimidine ring significantly enhanced cytotoxicity against these cancer cells, suggesting a pathway for developing new anticancer agents .
Mechanism of Action
The mechanism of action of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, as an alpha1-adrenergic receptor antagonist, it binds to the receptor and inhibits its activity, leading to vasodilation and reduced blood pressure . The compound’s structure allows it to fit into the receptor’s binding site, blocking the action of endogenous ligands like norepinephrine.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The pyrido-pyrimidinone scaffold is shared among analogs, but substituent variations significantly alter physicochemical and pharmacological profiles. Key comparisons include:
Pharmacological Implications
- Target Compound: The 2-methoxyphenyl group on piperazine may enhance affinity for serotonin receptors (e.g., 5-HT1A), while the thiazolidinone’s thioxo group could improve metabolic stability .
- Analog 1: The 3-methoxypropyl chain on the thiazolidinone increases solubility but may reduce membrane permeability compared to the propyl group in the target compound .
Research Findings and Trends
- Patent Trends () : Derivatives with piperazine or substituted piperazine groups dominate recent filings, highlighting their importance in CNS drug discovery. Ethyl and hydroxyethyl piperazine variants are prioritized for balancing lipophilicity and solubility .
- Thiazolidinone Modifications: The (Z)-configuration and thioxo group in the target compound are conserved in analogs to maintain conjugation and stability, as seen in structurally related antiviral agents .
- Aromaticity and Bioactivity: The pyrido-pyrimidinone core’s aromaticity (6π-electron system) is critical for planar binding to enzymatic pockets, as observed in kinase inhibitors .
Biological Activity
The compound 2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide an overview of its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by several functional groups that contribute to its biological activity. The presence of a piperazine ring, a pyrimidine core, and a thiazolidinone moiety are critical for its interaction with biological targets.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:
- Cytotoxicity Testing : The compound was tested against human hepatocellular carcinoma (HCC) cell lines (e.g., HUH7 and AKH12) using the CellTiter Blue assay. Results indicated a dose-dependent reduction in cell viability, with effective concentrations leading to a decrease in cell survival below the threshold of toxicity (TD50) .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells. This is supported by lactate dehydrogenase (LDH) release assays that showed increased cytotoxicity correlated with higher concentrations of the compound .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity . Research indicates that derivatives of piperazine-containing compounds often exhibit broad-spectrum antimicrobial effects, which can be attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Study 1: Cytotoxic Effects on Cancer Cell Lines
A study published in 2021 evaluated the antiproliferative effects of various piperazine derivatives, including our compound of interest. The results highlighted that modifications in the molecular structure significantly influenced cytotoxicity levels against different cancer types, suggesting a structure-activity relationship (SAR) that could guide future drug design .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related piperazine compounds. It was found that these compounds inhibited the growth of several bacterial strains at low micromolar concentrations. The study emphasized the potential for developing new antibiotics based on the structural characteristics of piperazine derivatives .
Data Tables
Q & A
Basic Research Question
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and photolytic conditions, followed by LC-MS to identify degradation products .
- Thermogravimetric Analysis (TGA) : Determine thermal stability and decomposition thresholds .
- pH-Dependent Solubility : Use shake-flask methods with UV-Vis quantification across pH 1–10 .
How can computational models predict off-target interactions or toxicity risks?
Advanced Research Question
- Pharmacophore Screening : Use tools like SwissTargetPrediction to identify unintended targets (e.g., kinases or GPCRs) .
- ADMET Prediction : Apply QSAR models to estimate hepatotoxicity (e.g., CYP3A4 inhibition) or cardiotoxicity (hERG channel binding) .
- Molecular Dynamics (MD) : Simulate binding to serum albumin to predict plasma protein binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
